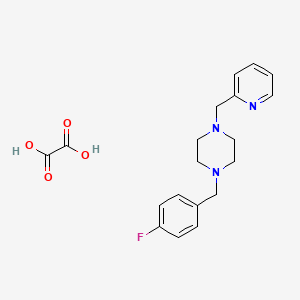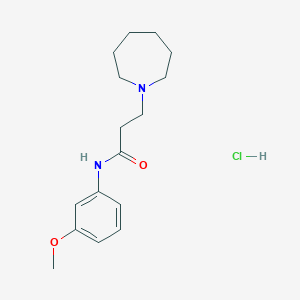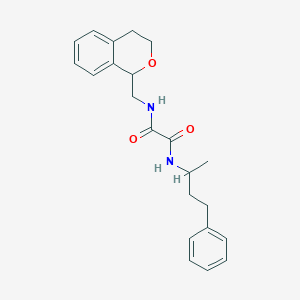
N-(3-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride
Übersicht
Beschreibung
N-(3-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride, commonly known as MPHP, is a psychoactive drug that belongs to the cathinone family. It is a synthetic stimulant that is chemically similar to other drugs like methamphetamine and cocaine. MPHP has gained popularity in recent years due to its psychoactive effects, and it is often used recreationally. However,
Wirkmechanismus
MPHP acts as a potent psychostimulant by increasing the release of dopamine and norepinephrine in the brain. It achieves this by binding to the dopamine transporter and blocking the reuptake of dopamine, resulting in an accumulation of dopamine in the synaptic cleft. This leads to an increase in dopamine signaling, which is responsible for the euphoric and rewarding effects of MPHP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPHP are similar to other stimulant drugs. It increases heart rate, blood pressure, and body temperature. It also causes a release of glucose from the liver, which can lead to hyperglycemia. Additionally, it can cause vasoconstriction, which can result in reduced blood flow to vital organs.
Vorteile Und Einschränkungen Für Laborexperimente
MPHP has been used in various lab experiments due to its potent psychoactive effects. It has been used to study the effects of dopamine and norepinephrine neurotransmission on behavior and cognition. However, its use is limited due to its potential for abuse and addiction. Additionally, its effects on the cardiovascular system and glucose metabolism can complicate the interpretation of results.
Zukünftige Richtungen
Future research on MPHP should focus on its potential as a treatment for dopamine-related disorders. Additionally, further studies are needed to understand the long-term effects of MPHP use on the brain and body. Finally, research should be conducted to identify potential therapeutic uses of MPHP while minimizing its potential for abuse and addiction.
Wissenschaftliche Forschungsanwendungen
MPHP has been studied extensively in the field of neuroscience and pharmacology. It has been found to have a significant impact on the central nervous system, particularly on dopamine and norepinephrine neurotransmission. MPHP has also been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This has led to its investigation as a potential treatment for dopamine-related disorders such as Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-3-piperidin-1-ylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-13-6-5-7-14(12-13)16-15(18)8-11-17-9-3-2-4-10-17;/h5-7,12H,2-4,8-11H2,1H3,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQPCOPJAUSOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-acetyl-1-(4-methoxyphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3943089.png)

![2-methyl-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B3943101.png)

![4-methoxy-N-{2-[(5-nitro-2-pyridinyl)amino]ethyl}benzamide](/img/structure/B3943112.png)
![N-(4-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3943120.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(5-ethylpyridin-2-yl)methyl]ethanamine](/img/structure/B3943135.png)


![3-{[4-(4-chlorophenoxy)phenyl]amino}-1-(2-thienyl)-1-propanone](/img/structure/B3943154.png)
![methyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3943161.png)
![3-[2-(allylamino)-1,3-thiazol-4-yl]-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3943169.png)
![4-[(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B3943180.png)